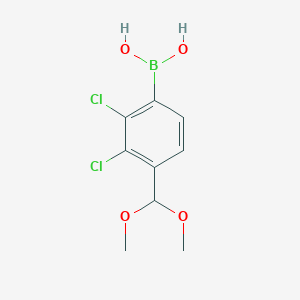

(2,3-Dichloro-4-(dimethoxymethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

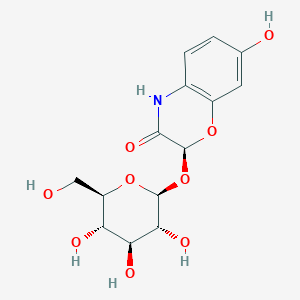

The compound “(2,3-Dichloro-4-(dimethoxymethyl)phenyl)boronic acid” is a chemical with the CAS Number: 2377606-24-9 . It has a molecular weight of 264.9 and its IUPAC name is this compound . The compound is stored in a freezer .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.9 . It is stored in a freezer . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Suzuki Cross-Coupling Reactions

Boronic acids, including derivatives similar to (2,3-Dichloro-4-(dimethoxymethyl)phenyl)boronic acid, are used in Suzuki cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic compounds, including heteroarylpyridine derivatives (Smith et al., 2008).

Optical Modulation and Sensing Applications

Phenyl boronic acids, a category to which this compound belongs, have been studied for their ability to modulate optical properties in materials such as carbon nanotubes. This makes them valuable for sensing applications, particularly in recognizing saccharides (Mu et al., 2012).

Purification and Concentration of Sugars

Boronic acids are employed in the purification and concentration of sugars from hemicellulose hydrolysates. This application is significant in biotechnology and biofuel production (Griffin & Shu, 2004).

Development of Organic Phosphorescent and Mechanoluminescent Materials

The cyclic esterification of aryl boronic acids, a process relevant to this compound, has been explored for creating organic room-temperature phosphorescent and mechanoluminescent materials. This is crucial for advanced material sciences and optoelectronics (Zhang et al., 2018).

Macrocyclic Chemistry

Boronic esters, derived from reactions involving boronic acids, play a significant role in macrocyclic chemistry, contributing to the synthesis of complex organic structures (Fárfan et al., 1999).

Carbohydrate Recognition

Boronic acids are known for their ability to bind carbohydrates, making them useful in the development of sensors for glucose and other saccharides. This has implications in medical diagnostics and environmental monitoring (Dowlut & Hall, 2006).

Fluorescent Chemosensors

The application of boronic acids in the development of fluorescent chemosensors for detecting various biological substances is another significant area. These sensors are used for detecting carbohydrates, dopamine, and ions, which are critical in medical and environmental analysis (Huang et al., 2012).

Protective Groups in Organic Synthesis

Boronic esters are employed as protective groups for diols in organic synthesis, facilitating complex chemical transformations under mild conditions (Shimada et al., 2018).

Glucose-Sensitive Materials

Boronic acid block copolymers have been shown to be glucose-responsive at physiological pH, which is promising for applications in controlled drug delivery and responsive material design (Roy & Sumerlin, 2012).

Safety and Hazards

properties

IUPAC Name |

[2,3-dichloro-4-(dimethoxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O4/c1-15-9(16-2)5-3-4-6(10(13)14)8(12)7(5)11/h3-4,9,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFWGOSGFOXJIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(OC)OC)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)

![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)

![5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2356659.png)